molecular formula C6H12O6 B13786642 2-C-Methyl-D-ribonic acid CAS No. 7473-35-0

2-C-Methyl-D-ribonic acid

Cat. No.: B13786642
CAS No.: 7473-35-0
M. Wt: 180.16 g/mol
InChI Key: RJVPHXILZGIYQT-ZMIZWQJLSA-N
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Description

2-C-Methyl-D-ribonic acid is a monosaccharide derivative with the molecular formula C6H12O6. It is a sugar acid that plays a significant role in various biochemical processes. This compound is known for its unique structure, which includes a methyl group attached to the second carbon of the ribonic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-C-Methyl-D-ribonic acid typically involves the oxidation of 2-C-Methyl-D-ribose. One common method includes the use of oxidizing agents such as nitric acid or bromine water under controlled conditions to achieve the desired oxidation state . Another approach involves the use of enzymatic oxidation, which offers a more environmentally friendly and selective method .

Industrial Production Methods

Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes. These methods leverage genetically engineered microorganisms capable of converting substrates like glucose into this compound through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

2-C-Methyl-D-ribonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, bromine water.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

Scientific Research Applications

2-C-Methyl-D-ribonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-C-Methyl-D-ribonic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various oxidoreductases, which catalyze its conversion into other biologically active compounds. The molecular targets include enzymes involved in carbohydrate metabolism, such as dehydrogenases and isomerases.

Comparison with Similar Compounds

Similar Compounds

    D-Ribonic acid: Lacks the methyl group at the second carbon.

    2-C-Methyl-D-ribose: The reduced form of 2-C-Methyl-D-ribonic acid.

    2-C-Methyl-D-ribonolactone: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of the methyl group at the second carbon, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with enzymes, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

7473-35-0

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-methylpentanoic acid

InChI

InChI=1S/C6H12O6/c1-6(12,5(10)11)4(9)3(8)2-7/h3-4,7-9,12H,2H2,1H3,(H,10,11)/t3-,4-,6-/m1/s1

InChI Key

RJVPHXILZGIYQT-ZMIZWQJLSA-N

Isomeric SMILES

C[C@@]([C@@H]([C@@H](CO)O)O)(C(=O)O)O

Canonical SMILES

CC(C(C(CO)O)O)(C(=O)O)O

Origin of Product

United States

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